1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-
Description
Structural Classification of Pyrrolopyridine Isomers
Pyrrolopyridines comprise six isomeric bicyclic systems formed by fusing pyrrole and pyridine rings at distinct positions. The 1H-pyrrolo[2,3-b]pyridine scaffold features a pyrrole ring fused to pyridine at the 2,3- and b-positions, distinguishing it from isomers like pyrrolo[3,4-c]pyridine, where fusion occurs at the 3,4- and c-positions. This positional variance critically influences electronic distribution and molecular recognition.
Table 1: Structural and Functional Comparison of Pyrrolopyridine Isomers
The [2,3-b] isomer’s planar geometry facilitates π-π stacking with kinase ATP-binding pockets, while its nitrogen placement enables hydrogen bonding with catalytic lysine residues. In contrast, [3,4-c]-fused derivatives adopt conformations suitable for integrase active-site interactions, as demonstrated by Zhao et al.’s HIV-1 inhibitors.
Historical Context of Pyrrolo[2,3-b]pyridine Research
Pyrrolo[2,3-b]pyridine derivatives gained prominence with the discovery of natural alkaloids like camptothecin, a pyrrolo[3,4-b]pyridine analog that inhibits topoisomerase I. Synthetic efforts intensified in the 2000s with the development of B-RAF kinase inhibitors, where the [2,3-b] scaffold’s ability to occupy the hydrophobic back pocket of V600E-mutated B-RAF proved critical. For instance, compound 35 (IC~50~ = 0.080 µM against B-RAF) emerged from structure-activity relationship (SAR) studies optimizing substituents at the 2- and 6-positions.
Recent innovations include type II CDK8 inhibitors such as compound 22 , which incorporates a 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl group to disrupt β-catenin signaling in colorectal cancer. The integration of piperidinyl moieties, as in 6-chloro-2-[(3S)-3-piperidinyl]-, stems from pharmacokinetic optimization campaigns to improve blood-brain barrier penetration and oral bioavailability.
Significance of 6-Chloro-2-[(3S)-3-Piperidinyl] Substitution
The 6-chloro substituent serves dual roles: electronic modulation of the pyrrolopyridine core and steric complementarity with kinase hinge regions. In CDK8 inhibitor 22 , chloro substitution at the 6-position increased IC~50~ potency to 48.6 nM by enhancing hydrophobic interactions with Leu 176 and Asp 173 residues. Concurrently, the (3S)-piperidinyl group at position 2 introduces chirality, which improves target selectivity.
Table 2: Impact of Substituents on Kinase Inhibition
| Compound | Substituents | Target | IC~50~ (nM) | Source |
|---|---|---|---|---|
| 22 | 6-Cl, 3-(pyrrolopyridinyl) | CDK8 | 48.6 | |
| 35 | 6-Cl, 2-(piperidinyl) | B-RAF V600E | 80 | |
| Raltegravir | N/A | HIV-1 integrase | 2–10 | (comparative data) |
Stereochemical precision in the piperidinyl group (3S configuration) minimizes off-target effects, as evidenced by compound 35 ’s selectivity across 60 cancer cell lines. Molecular dynamics simulations suggest the (3S) configuration optimally aligns the piperidine nitrogen for salt bridge formation with kinase aspartate residues, whereas the (3R) epimer exhibits reduced affinity. Furthermore, chloro substitution at the 6-position mitigates oxidative metabolism, prolonging half-life in vivo.
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2-[(3S)-piperidin-3-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
DMSFDSUCMFEQSB-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC3=C(N2)N=C(C=C3)Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC3=C(N2)N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
Methodology
Cyclization reactions are commonly employed for synthesizing pyrrolo[2,3-b]pyridines. In one approach, condensation of 1-substituted 2-aminopyrroles with active methylene compounds (e.g., β-dicarbonyl compounds or acetals) in the presence of hydrochloric acid leads to the formation of pyrrolo[2,3-b]pyridine derivatives. Thermal cyclization can further refine these intermediates into the desired compound.
- Catalyst: Hydrochloric acid
- Solvent: Acetic acid or THF
- Temperature: Room temperature to elevated thermal conditions (depending on cyclization stage)
- Intermediates: Ethyl ethoxymethylenemalonate derivatives
Key Findings
This method yields high-purity pyrrolo derivatives with spectroscopic evidence confirming their structures. Thermal cyclization is particularly effective for refining intermediates into stable products.
Substitution Reactions Using Halogenated Precursors
Methodology
Substituted pyrrolo[2,3-b]pyridines can be prepared by halogenation followed by substitution reactions. For example, 4-chloro-3-iodo-pyrrolo[2,3-b]pyridine serves as a precursor for introducing functional groups such as trifluoromethyl or sulfonyl groups. These reactions often involve protective gas atmospheres and specific reagents like potassium fluoride and copper(I) iodide.
- Protective Gas: Argon atmosphere
- Reagents: Sodium hydride, p-toluenesulfonyl chloride, trimethyltrifluoromethylsilane
- Solvents: Absolute THF and DMF
- Temperature: Controlled between 0–220°C depending on the reaction stage
Key Findings
These methods allow precise functionalization of the pyrrolo ring system at desired positions, yielding derivatives with specific biological activities. Monitoring via TLC ensures reaction completion.
Multi-Step Organic Synthesis
Methodology
Multi-step synthesis involves using intermediates such as 1-substituted Grignard derivatives or diazonium salts. These intermediates undergo transformations like nitration, iodination, or Mannich base reactions to yield pyrrolo[2,3-b]pyridine compounds. Cyclization and ring-expansion reactions are also employed to modify the heterocyclic structure.
- Reagents: Acyl chlorides, nitrosobenzene, aldehydes
- Solvents: Chloroform and alkali solutions for ring-expansion reactions
- Temperature: Controlled based on reaction type
Key Findings
Unexpected products are sometimes isolated during these syntheses due to side reactions with electrophiles. Spectroscopic techniques like IR and NMR are used to confirm product structures.
Cyclocondensation Reactions
Methodology
Cyclocondensation is another effective method involving two-component reactions between amino-pyrrole derivatives and active methylene compounds (e.g., malonates). This reaction typically occurs in acetic acid with catalytic hydrochloric acid to produce substituted pyrrolo[2,3-b]pyridines.
- Catalyst: Hydrochloric acid
- Solvent: Acetic acid
- Temperature: Elevated thermal conditions
Key Findings
This method yields substituted pyrrolo derivatives with high structural integrity confirmed via spectroscopic analysis (e.g., LC-MS).
Comparative Data Table
| Preparation Method | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Cyclization-Based Synthesis | Hydrochloric acid; β-dicarbonyl compounds | High yield; simple procedure | Requires thermal control |
| Substitution Using Halogenated Precursors | Sodium hydride; p-toluenesulfonyl chloride | Precise functionalization | Requires inert atmosphere |
| Multi-Step Organic Synthesis | Acyl chlorides; nitrosobenzene | Versatile product range | Complex reaction monitoring |
| Cyclocondensation | Amino-pyrrole derivatives; malonates | Efficient two-component reaction | Limited scope for functional groups |
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of methoxy-substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 183.62 g/mol
- IUPAC Name : 6-chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine
Biological Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their roles in various biological pathways. Notably, they have shown promise in the following areas:
Inhibition of SGK-1 Kinase
Research indicates that compounds related to 1H-Pyrrolo[2,3-b]pyridine can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a vital role in sodium transport and electrolyte balance, making these compounds potential candidates for treating renal and cardiovascular diseases. Studies have demonstrated that inhibiting SGK-1 can mitigate conditions associated with excessive sodium retention and cell proliferation in renal tissues .
Anticancer Activity
Certain derivatives of 1H-Pyrrolo[2,3-b]pyridine have been evaluated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The structural modifications of these compounds have been shown to enhance their efficacy against specific cancer types, making them valuable in cancer therapeutics .
Neuroprotective Effects
The neuroprotective potential of 1H-Pyrrolo[2,3-b]pyridine derivatives has also been explored. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. Experimental studies have indicated that they can improve cognitive function and reduce neuroinflammation in animal models .
Case Study 1: SGK-1 Inhibition
A study published in a patent document highlighted the development of novel pyrrolo[2,3-b]pyridine compounds specifically designed to inhibit SGK-1 activity. The findings suggested that these compounds could serve as a new class of drugs for managing conditions related to electrolyte imbalance and hypertension .
Case Study 2: Anticancer Research
In another study, researchers synthesized various derivatives of 1H-Pyrrolo[2,3-b]pyridine and tested their cytotoxicity against different cancer cell lines. The results showed that specific modifications increased their potency significantly compared to existing chemotherapeutic agents. This case underscores the compound's versatility as a scaffold for designing new anticancer drugs .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: The instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates necessitates rapid acylation or coupling steps, as seen in .
- Ligand Efficiency : Pyrrolopyridines with compact substituents (e.g., chloro, piperidinyl) exhibit high ligand efficiency, making them attractive for fragment-based drug design .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives, particularly 6-chloro-2-[(3S)-3-piperidinyl]-, have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
1H-Pyrrolo[2,3-b]pyridine compounds are characterized by a bicyclic structure that includes a pyrrole ring fused to a pyridine ring. The specific compound under discussion possesses a chlorine substituent at the 6-position and a piperidine moiety at the 2-position, which influences its biological activity.
1. Inhibition of SGK-1 Kinase
Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives are effective inhibitors of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in various physiological processes, including cell survival and proliferation. The inhibition of SGK-1 has been linked to therapeutic effects in conditions such as cancer and metabolic disorders .
2. Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds that target ErbB receptors have shown promise in treating various cancers by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications in these compounds can significantly enhance their efficacy against specific cancer types .
3. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of 1H-Pyrrolo[2,3-b]pyridine derivatives. These compounds have demonstrated activity against various pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: SGK-1 Inhibition
In a study evaluating the effects of 6-chloro-2-[(3S)-3-piperidinyl]- on SGK-1 activity, researchers found that this compound effectively reduced SGK-1 phosphorylation levels in vitro. This reduction correlated with decreased cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various pyrrolo[2,3-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant bactericidal effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used for comparison.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 6-chloro-2-[(3S)-3-piperidinyl]- has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Early results suggest favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-chloro-2-[(3S)-3-piperidinyl]-1H-pyrrolo[2,3-b]pyridine, and what challenges arise during purification?
- Methodology : The synthesis often involves multi-step reactions, such as halogenation at the 6-position (e.g., using N-chlorosuccinimide) followed by coupling with (3S)-3-piperidinyl groups via Buchwald-Hartwig amination or transition-metal-catalyzed cross-coupling. A critical challenge is maintaining stereochemical integrity during piperidinyl group introduction. Purification typically requires silica gel chromatography or recrystallization under inert conditions due to the compound’s sensitivity to oxidation .
- Example : In analogous syntheses, intermediates like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine are first prepared using N-iodosuccinimide, followed by tosyl protection and subsequent substitution .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) is essential for confirming regiochemistry and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve ambiguous stereochemical outcomes. For example, 3,4-dichloro derivatives of pyrrolo[2,3-b]pyridine were characterized via H NMR coupling constants (e.g., Hz for adjacent protons) and HRMS matching calculated values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
